VU041's Submicromolar Potency Against Mosquito Kir1 Channels Relative to Mammalian Orthologs
VU041 exhibits a clear potency preference for mosquito Kir1 channels over mammalian Kir2.1, establishing a quantifiable therapeutic window. It inhibits Anopheles gambiae Kir1 with an IC50 of 2.5 μM and Aedes aegypti Kir1 with an IC50 of 1.7 μM, while its activity against the most sensitive mammalian ortholog, Kir2.1, is markedly lower (IC50 = 12.7 μM) . This contrasts with the analog VU730, which was developed to eliminate mammalian Kir2.1 activity entirely, thereby sacrificing some mosquito potency [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | An. gambiae Kir1: 2.5 μM; Ae. aegypti Kir1: 1.7 μM |
| Comparator Or Baseline | Mammalian Kir2.1 (VU041): 12.7 μM; VU730 (Analog): Inactive against Kir2.1 |
| Quantified Difference | VU041 is 5.1- to 7.5-fold more potent against mosquito Kir1 than against mammalian Kir2.1. |
| Conditions | Thallium (Tl+) flux assay in HEK293 cells expressing cloned channels. |
Why This Matters
This selectivity profile makes VU041 a preferred tool compound for studies requiring potent mosquito Kir1 inhibition with a defined, manageable mammalian safety margin, unlike VU730 which offers absolute selectivity but at the potential cost of reduced on-target efficacy.
- [1] Swale, D. R., Engers, D. W., Bollinger, S. R., Gross, A., Inocente, E. A., Days, E., ... & Denton, J. S. (2016). An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria. Scientific Reports, 6, 36954. View Source
